molecular formula C8H7BrN2 B2363538 5-Bromo-7-methylimidazo[1,2-a]pyridine CAS No. 377779-74-3

5-Bromo-7-methylimidazo[1,2-a]pyridine

Cat. No. B2363538
Key on ui cas rn: 377779-74-3
M. Wt: 211.062
InChI Key: SZHBHTDASBBWFA-UHFFFAOYSA-N
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Patent
US08173650B2

Procedure details

A mixture of 6-bromo-4-methyl-pyridin-2-ylamine (374 mg, 2.0 mmol) and chloroacetaldehyde (1 mL, 50 wt. % in water) in IMS (4 mL) was stirred at 100° C. in a sealed tube for 18 hours, then cooled to room temperature and loaded onto an Isolute® SCX-2 cartridge (10 g). The cartridge was washed with MeOH then the product was eluted with 2 M NH3 in MeOH. After the solvents were removed, the residue was purified by flash chromatography (Si—PPC, MeOH:DCM, gradient 0:100 to 5:95) to give 5-Bromo-7-methyl-imidazo[1,2-a]pyridine as an orange solid (340 mg, 82%). 1H NMR (400 MHz, CHCl3-d): δ 7.72-7.70 (m, 1 H); 7.63-7.62 (m, 1 H); 7.38-7.37 (m, 1 H); 6.92-6.90 (m, 1 H); 2.40 (m, 3 H).
Quantity
374 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([CH3:9])[CH:3]=1.Cl[CH2:11][CH:12]=O>>[Br:1][C:2]1[N:7]2[CH:11]=[CH:12][N:8]=[C:6]2[CH:5]=[C:4]([CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
374 mg
Type
reactant
Smiles
BrC1=CC(=CC(=N1)N)C
Name
Quantity
1 mL
Type
reactant
Smiles
ClCC=O
Name
IMS
Quantity
4 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. in a sealed tube for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The cartridge was washed with MeOH
WASH
Type
WASH
Details
the product was eluted with 2 M NH3 in MeOH
CUSTOM
Type
CUSTOM
Details
After the solvents were removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (Si—PPC, MeOH:DCM, gradient 0:100 to 5:95)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=CC=2N1C=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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